molecular formula C16H19N5 B3036243 2-((Dimethylamino)(4-phenylpiperazino)methylene)malononitrile CAS No. 339022-97-8

2-((Dimethylamino)(4-phenylpiperazino)methylene)malononitrile

Cat. No.: B3036243
CAS No.: 339022-97-8
M. Wt: 281.36 g/mol
InChI Key: AXLVZLBLZHIGIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Dimethylamino)(4-phenylpiperazino)methylene)malononitrile is a complex organic compound known for its unique chemical structure and versatile applications. This compound is characterized by the presence of a dimethylamino group, a phenylpiperazino group, and a methylene malononitrile moiety. It is widely used in various fields of scientific research due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Dimethylamino)(4-phenylpiperazino)methylene)malononitrile typically involves the reaction of dimethylamine, 4-phenylpiperazine, and malononitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are carefully optimized to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced technologies, such as automated reactors and real-time monitoring systems, ensures consistent quality and efficiency. The industrial production methods are designed to minimize waste and environmental impact while maximizing yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-((Dimethylamino)(4-phenylpiperazino)methylene)malononitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

2-((Dimethylamino)(4-phenylpiperazino)methylene)malononitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-((Dimethylamino)(4-phenylpiperazino)methylene)malononitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((Dimethylamino)(4-methylpiperazino)methylene)malononitrile
  • 2-((Dimethylamino)(4-ethylpiperazino)methylene)malononitrile
  • 2-((Dimethylamino)(4-isopropylpiperazino)methylene)malononitrile

Uniqueness

Compared to similar compounds, 2-((Dimethylamino)(4-phenylpiperazino)methylene)malononitrile is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in research and industrial applications.

Properties

IUPAC Name

2-[dimethylamino-(4-phenylpiperazin-1-yl)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5/c1-19(2)16(14(12-17)13-18)21-10-8-20(9-11-21)15-6-4-3-5-7-15/h3-7H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLVZLBLZHIGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=C(C#N)C#N)N1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((Dimethylamino)(4-phenylpiperazino)methylene)malononitrile
Reactant of Route 2
Reactant of Route 2
2-((Dimethylamino)(4-phenylpiperazino)methylene)malononitrile
Reactant of Route 3
Reactant of Route 3
2-((Dimethylamino)(4-phenylpiperazino)methylene)malononitrile
Reactant of Route 4
2-((Dimethylamino)(4-phenylpiperazino)methylene)malononitrile
Reactant of Route 5
Reactant of Route 5
2-((Dimethylamino)(4-phenylpiperazino)methylene)malononitrile
Reactant of Route 6
Reactant of Route 6
2-((Dimethylamino)(4-phenylpiperazino)methylene)malononitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.